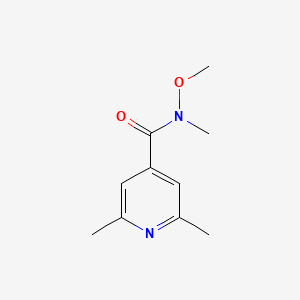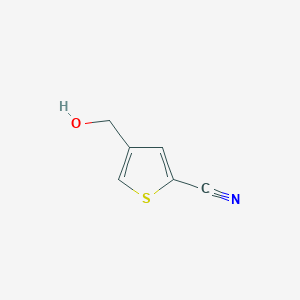
3-(pyridin-2-yl)isoquinolin-1-amine
Übersicht
Beschreibung
3-(pyridin-2-yl)isoquinolin-1-amine is a heterocyclic compound that features both isoquinoline and pyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(pyridin-2-yl)isoquinolin-1-amine typically involves the reaction of 1,2,4-triazines with aryne intermediates. One efficient method includes the reaction of 5-cyano-3-(2-pyridyl)-1,2,4-triazines with in situ generated arynes in anhydrous toluene at 140°C under an argon atmosphere . This method yields the desired isoquinoline derivative in moderate to high yields.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 3-(pyridin-2-yl)isoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine and isoquinoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include N-oxides, hydrogenated isoquinolines, and various substituted derivatives depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(pyridin-2-yl)isoquinolin-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of 3-(pyridin-2-yl)isoquinolin-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridyl: Structurally related and known for its coordination chemistry.
Quinoline: Another heterocyclic compound with similar applications in medicinal chemistry.
Isoquinoline: The parent compound, which shares the core structure but lacks the amino and pyridyl substituents.
Uniqueness: 3-(pyridin-2-yl)isoquinolin-1-amine is unique due to its combined isoquinoline and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not possible with simpler analogs.
Eigenschaften
CAS-Nummer |
37989-04-1 |
|---|---|
Molekularformel |
C14H11N3 |
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
3-pyridin-2-ylisoquinolin-1-amine |
InChI |
InChI=1S/C14H11N3/c15-14-11-6-2-1-5-10(11)9-13(17-14)12-7-3-4-8-16-12/h1-9H,(H2,15,17) |
InChI-Schlüssel |
SZYOCGSGLNKIQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(N=C2N)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1H-PYRROLO[2,3-B]PYRIDINE, 1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]-5-(3-FLUOROPHENYL)-](/img/structure/B8805591.png)



